3-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide
Description
3-Chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is a synthetic small molecule characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at the 2-position. This heterocyclic scaffold is linked via a propyl chain to a benzamide moiety bearing a chlorine atom at the 3-position.
Synthetic routes for analogous compounds, as described in patent applications, involve modular assembly of the pyrazolo[1,5-a]pyrimidine core followed by amide coupling with substituted benzoyl chlorides . The presence of the 3-chloro substituent on the benzamide group likely enhances lipophilicity, influencing membrane permeability and target engagement.
Properties
IUPAC Name |
3-chloro-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-12-8-16-20-10-13(11-22(16)21-12)4-3-7-19-17(23)14-5-2-6-15(18)9-14/h2,5-6,8-11H,3-4,7H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGYQIKXSGZDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Pyrazolopyrimidine Activation
Triflation of 6b using trifluoromethanesulfonic anhydride and pyridine in chloroform produces a triflate intermediate, enabling nucleophilic substitutions. Alternatively, chlorination with phosphorus oxychloride provides a chloro derivative suitable for cross-coupling reactions. The choice of leaving group (triflate vs. chloride) impacts downstream reactivity, with triflates offering superior electrophilicity for alkylamine additions.
Amidation with 3-Chlorobenzoic Acid
The final amide bond is formed via coupling the propylamine intermediate with 3-chlorobenzoic acid. As outlined in, standard amidation conditions using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and triethylamine in DMF achieve efficient conjugation. The reaction proceeds at room temperature for 15 hours, yielding the target compound after purification by silica gel chromatography.
Reaction Optimization and Yield Enhancement
Key parameters include stoichiometric ratios (1:1.2 amine:acid), solvent selection (DMF vs. THF), and base choice (triethylamine vs. DIPEA). Trials from demonstrate that HATU outperforms EDCl/HOBt in minimizing racemization, with yields reaching 63–85% for analogous amides.
Alternative Pathways and Comparative Analysis
Decarboxylation Approach
A patent-pending method from describes decarboxylation of carboxylic acid intermediates to streamline synthesis. Applying this to the target compound, 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is decarboxylated under thermal conditions (180°C, toluene) to remove the carboxyl group. While this route reduces step count, it requires stringent temperature control to prevent decomposition.
Direct Coupling vs. Stepwise Functionalization
Comparative studies in and reveal that stepwise functionalization (core → linker → amide) offers higher regiochemical control than one-pot strategies. Direct coupling of pre-formed fragments risks steric hindrance and lower yields (40–55%).
Purification and Characterization
Final purification employs silica gel chromatography with gradient elution (ethyl acetate/hexane → methanol/chloroform). Characterization via $$^1$$H-NMR confirms the presence of diagnostic signals:
- Pyrazolo[1,5-a]pyrimidine protons at δ 5.78 (s, 1H)
- Propyl chain methylene groups at δ 1.68–1.72 (d, J = 7.4 Hz)
- Aromatic protons from the benzamide at δ 7.96 (s, 1H)
Mass spectrometry (ESI/APCI) validates the molecular ion peak at m/z 413 [M + H]$$^+$$.
Challenges and Mitigation Strategies
Regiochemical Control
Ensuring substitution at the 6-position of the pyrazolo[1,5-a]pyrimidine requires careful selection of activating groups. Triflates direct nucleophilic attack to the 6-position, whereas chlorides may lead to ambiguities.
Byproduct Formation
Over-alkylation during propylamine installation is mitigated using Boc protection. Residual trifluoroacetic acid from deprotection steps is neutralized with sodium bicarbonate washes.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chlorobenzamide moiety can be oxidized to produce corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrazolo[1,5-a]pyrimidine core to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloro or amide positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-chlorobenzoic acid derivatives.
Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Amine or alcohol derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide exerts its effects involves interactions with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can bind to enzymes or receptors, modulating their activity. The exact molecular pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(3-(2-Methylpyrazolo[1,5-a]Pyrimidin-6-yl)Propyl)-4-(Pyrrolidin-1-ylsulfonyl)Benzamide
- Key Differences : Replaces the 3-chloro benzamide with a 4-(pyrrolidin-1-ylsulfonyl) group.
- Pyrrolidine introduces a basic nitrogen, which may enhance interactions with acidic residues in target proteins.
DMH3 (4-(3-(4-(3-(Quinolin-4-yl)Pyrazolo[1,5-a]Pyrimidin-6-yl)Phenyl)Propyl)Morpholine)
- Key Differences: Incorporates a quinoline moiety and morpholine group.
- Morpholine improves solubility and metabolic stability due to its oxygenated ring structure.
D931 (4-Methyl-N-(4-(Morpholinomethyl)-3-(Trifluoromethyl)Phenyl)-3-(2-(Pyrazolo[1,5-a]Pyrimidin-6-yl)Ethynyl)Benzamide)
- Key Differences : Features a trifluoromethyl group, ethynyl linker, and morpholine substituent.
- Implications: The ethynyl linker confers rigidity, possibly enhancing selectivity for sterically constrained binding pockets.
Physicochemical and Pharmacokinetic Profiles
| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted logP |
|---|---|---|---|
| Target Compound | 397.84 | 3-Cl-benzamide, 2-methylpyrazolo | ~3.2 |
| 4-(Pyrrolidin-1-ylsulfonyl) Analogue | 458.93 | 4-sulfonyl-pyrrolidine | ~2.1 |
| DMH3 | 531.62 | Quinoline, morpholine | ~4.5 |
| D931 | 477.43 | Trifluoromethyl, ethynyl | ~3.8 |
- Sulfonyl and morpholine-containing analogues exhibit lower logP values, suggesting improved solubility .
- Metabolic Stability : Trifluoromethyl and sulfonyl groups in analogues may reduce cytochrome P450-mediated metabolism compared to the chloro-substituted parent compound .
Biological Activity
3-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews its biological activity, synthesis, and structure-activity relationships based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₁₁ClN₄O, with a molecular weight of approximately 286.72 g/mol. Its structure features a chlorinated benzamide core linked to a pyrazolo[1,5-a]pyrimidine moiety, which is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inhibiting specific protein kinases involved in cancer cell proliferation. The pyrazolo[1,5-a]pyrimidine structure is known for its ability to interact with various biological targets, making it a promising candidate for cancer therapy.
- Mechanism of Action : The compound's mechanism involves binding to ATP-binding sites on kinases, thereby disrupting signaling pathways that promote tumor growth and survival. Studies have shown effective inhibition of cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects . This is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.
- Research Findings : Experimental models have shown reduced levels of inflammatory markers in tissues treated with this compound, indicating its potential utility in treating inflammatory diseases .
Neuroprotective Activity
The compound also shows promise as a neuroprotective agent . Studies suggest it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
- Case Study : In vitro studies involving neuronal cell lines exposed to neurotoxic agents revealed that treatment with this compound significantly improved cell viability compared to untreated controls .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo Core : This can be achieved through cyclization reactions involving hydrazines and β-ketoesters.
- Amidation : The final step involves reacting the pyrazolo intermediate with benzoyl chloride in the presence of a base like triethylamine.
Optimization of these synthetic routes is crucial for achieving high yields and purity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for drug development. The unique chlorination pattern and the presence of the pyrazolo structure contribute to its distinct electronic properties and binding affinities towards specific molecular targets.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-chloro-N-(pyrazolo[1,5-a]pyridin-3-yl)benzamide | C₁₄H₁₀ClN₃O | Different nitrogen heterocycle; potential activity against different targets. |
| 3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide | C₁₄H₁₁F₂N₄O | Fluorinated variant with enhanced metabolic stability; studied for kinase inhibition. |
| N-(4-chloro-2-methylpyrazolo[3,4-d]pyrimidin-6-yl)benzamide | C₁₄H₁₁ClN₃O | Different pyrazole substitution; may exhibit different biological activities. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling a pyrazolo[1,5-a]pyrimidine precursor (e.g., 2-methylpyrazolo[1,5-a]pyrimidin-6-amine) with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to facilitate amide bond formation. Solvent selection (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios are critical for minimizing side reactions. Multi-step purification via column chromatography or recrystallization may be required to achieve >95% purity .
- Data Contradiction : Discrepancies in yield (e.g., 60% vs. 85%) often arise from incomplete activation of the amine group or competing hydrolysis of the acyl chloride. Adjusting base strength (e.g., using DMAP as a catalyst) or anhydrous conditions can resolve this .
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), pyrazolo[1,5-a]pyrimidine protons (δ 6.8–7.1 ppm), and propyl linker protons (δ 2.5–3.5 ppm). The chloro substituent’s deshielding effect is evident in the benzamide region .
- HRMS : Confirm molecular ion [M+H]+ at m/z 395.12 (calculated for C20H19ClN4O).
- IR : Validate amide C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
Advanced Research Questions
Q. What are the hypothesized biological targets of this compound, and how can its mechanism of action be experimentally validated?
- Target Prediction : Computational docking studies suggest affinity for kinase domains (e.g., EGFR or Aurora kinases) due to the pyrazolo[1,5-a]pyrimidine core’s ATP-mimetic properties. The chloro-benzamide moiety may enhance hydrophobic binding .
- Validation Methods :
- Kinase Assays : Measure IC50 values using recombinant kinases (e.g., EGFR T790M mutant) in a luminescent ADP-Glo™ assay.
- Cellular Profiling : Test antiproliferative activity in cancer cell lines (e.g., HCT-116 or MCF-7) with dose-dependent viability assays (MTT/WST-1). Compare results to known kinase inhibitors .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency while mitigating off-target effects?
- SAR Design :
- Pyrimidine Core Modifications : Introduce electron-withdrawing groups (e.g., CF3 at position 2) to enhance metabolic stability.
- Linker Flexibility : Replace the propyl chain with a polyethylene glycol (PEG) spacer to improve solubility without compromising target engagement .
Q. What strategies resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic clearance)?
- Experimental Approaches :
- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify major metabolites (e.g., oxidative dechlorination or glucuronidation).
- Pharmacokinetic Modeling : Apply compartmental models to reconcile high oral bioavailability (F > 50% in rodents) with rapid clearance (t1/2 < 2 hours). Adjust dosing regimens (e.g., sustained-release formulations) to balance exposure and toxicity .
Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
